4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, known for its versatility in organic synthesis and medicinal chemistry . The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and increased efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of different pyrazoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and alkylating agents are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
4-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can act as an agonist or antagonist at various receptor sites, modulating biological pathways .
Comparison with Similar Compounds
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 1-Cyclopropyl-5-methyl-1H-pyrazole-4-carboxylic acid
- 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Comparison: Compared to these similar compounds, 4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid exhibits unique properties due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects. These effects influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Biological Activity
4-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CPMPCA) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article reviews the biological activity of CPMPCA, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C_8H_10N_2O_2
- Molecular Weight : 166.18 g/mol
- CAS Number : 1369139-06-9
CPMPCA's biological activity is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various physiological processes. The pyrazole ring system allows for diverse interactions due to its electron-rich nature, which can facilitate binding to active sites of proteins involved in inflammation and cancer pathways.
Anticancer Activity
Recent studies have demonstrated that CPMPCA exhibits significant anticancer properties:
- Inhibition of Cell Proliferation : In vitro assays showed that CPMPCA effectively inhibited the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). The mean growth inhibition percentages were reported at 54.25% and 38.44%, respectively .
- Selectivity for Cancer Cells : Notably, CPMPCA displayed minimal toxicity towards normal fibroblasts, indicating a selective action against cancer cells without harming healthy tissues .
Anti-inflammatory Properties
CPMPCA has shown promising anti-inflammatory effects:
- Cytokine Inhibition : In models of inflammation, CPMPCA significantly reduced the release of pro-inflammatory cytokines such as TNF-alpha, suggesting its potential as an anti-inflammatory agent .
- Mechanistic Insights : The compound's ability to inhibit cyclooxygenase enzymes (COX) has been linked to its anti-inflammatory activity, making it a candidate for further development in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activities of CPMPCA can be influenced by modifications to its structure:
- Substituent Variations : Altering substituents on the pyrazole ring has been shown to impact both anticancer and anti-inflammatory activities. For instance, introducing different alkyl or aryl groups can enhance or diminish these effects, highlighting the importance of SAR studies in optimizing therapeutic efficacy .
Case Studies
Several case studies have explored the biological activity of CPMPCA:
- Study on HepG2 and HeLa Cells : A comprehensive study assessed the cytotoxic effects of CPMPCA on HepG2 and HeLa cells, revealing a significant reduction in cell viability with IC50 values indicating potent anticancer activity .
- Inflammation Model : In an animal model of inflammation induced by lipopolysaccharides (LPS), CPMPCA administration resulted in a marked decrease in inflammatory markers compared to control groups, supporting its potential therapeutic use in inflammatory diseases .
Data Summary Table
Properties
IUPAC Name |
4-cyclopropyl-2-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-7(8(11)12)6(4-9-10)5-2-3-5/h4-5H,2-3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIXYPIHNOMJKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369139-06-9 |
Source
|
Record name | 4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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